molecular formula C22H31NO3 B001027 Oxybutynin CAS No. 5633-20-5

Oxybutynin

Cat. No. B001027
CAS RN: 5633-20-5
M. Wt: 357.5 g/mol
InChI Key: XIQVNETUBQGFHX-UHFFFAOYSA-N
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Description

Oxybutynin is a well-established drug primarily indicated for the treatment of overactive bladder syndrome (OAB). It functions as a muscarinic receptor antagonist, blocking muscarinic receptors in smooth muscle, which reduces involuntary muscle contractions and relaxes bladder smooth muscle. Despite its widespread use for OAB, oxybutynin has been explored for other medical conditions such as primary hyperhidrosis, showcasing its versatile therapeutic potential (Jirschele & Sand, 2013).

Synthesis Analysis

The practical synthesis of (S)-oxybutynin involves catalytic enantioselective cyanosilylation of cyclohexyl phenyl ketone as a key step, achieving high enantioselectivity and providing insights into the synthesis process and potential for manufacturing antimuscarinic agents (Masumoto et al., 2002); (Masumoto et al., 2004).

Molecular Structure Analysis

Oxybutynin's molecular structure features a tertiary amine, which contributes to its antimuscarinic and antispasmodic properties. This structural attribute is crucial for its effectiveness in reducing bladder contractions by inhibiting the muscarinic receptors within the urothelium and detrusor muscle. The detailed molecular analysis facilitates understanding of its mechanism of action and the development of effective formulations (Eynde, 2023).

Chemical Reactions and Properties

Oxybutynin's chemical stability has been a subject of investigation, particularly in the context of its oxidative degradation. A study identified a new impurity arising from oxybutynin N-oxide rearrangement in transdermal patches, highlighting the importance of understanding oxybutynin's chemical reactions for the stability of pharmaceutical formulations (Canavesi et al., 2016).

Physical Properties Analysis

Preformulation studies of the S-Isomer of oxybutynin hydrochloride, an improved chemical entity, have revealed significant insights into its physical properties. These studies include differential scanning calorimetry, thermogravimetric analysis, and equilibrium moisture uptake studies, providing crucial data for the development of effective and stable pharmaceutical formulations (Luner et al., 2001).

Chemical Properties Analysis

The plasma protein binding study of oxybutynin using high-performance frontal analysis highlighted its strong and enantioselective binding in human plasma, which is dominantly influenced by alpha1-acid glycoprotein. This enantioselective binding property plays a critical role in the pharmacokinetics and pharmacodynamics of oxybutynin, affecting its efficacy and safety profile (Shibukawa et al., 2002).

Scientific Research Applications

  • Treatment of Hyperhidrosis : Oxybutynin has been found effective in treating overactive sweating (hyperhidrosis), as demonstrated in a randomized trial comparing low doses to placebo (Dahl, 2016).

  • Potential in Alzheimer's Disease : A study showed that oxybutynin may slow the progression of Alzheimer's disease in a mouse model by decreasing plaque burden and amyloid beta peptide expression (Klausner et al., 2008).

  • Urinary Incontinence Treatment : It is used in treating urinary incontinence, though with side effects like dry mouth and blurred vision (Noronha-Blob & Kachur, 1991).

  • Enhanced Transdermal Permeation : The nanosuspension gel form, OXY-NG, enhances transdermal permeation, improving bioavailability and reducing adverse effects in treating overactive bladder syndrome (Sheng et al., 2022).

  • Management of Bladder Dysfunction : Oxybutynin is highly effective in managing reflex neurovesical dysfunction, enuresis, and bladder spasm (Thompson & Lauvetz, 1976).

  • Long-Acting Mucoadhesive Gel Formulations : These formulations are promising for treating overactive bladder and vaginal dryness post-menopause (Tuğcu-Demiröz et al., 2013).

  • Effectiveness in Overactive Bladder : Oral oxybutynin effectively controls overactive bladder (OAB) and increases bladder capacity with few side effects (Andersson & Chapple, 2001).

  • Muscarinic Receptor Interaction : Oxybutynin and its metabolite desethyloxybutynin potently displace muscarinic receptor binding, indicating potential cholinergic side effects (Reitz et al., 2007).

  • Protective Effect on Bladder Function : It has a protective effect on bladder function and structure, preventing hypertrophic and ischemic bladder changes (Scheepe et al., 2007).

  • Topical Gel Formulation : Oxybutynin chloride topical gel (OTG) is an efficacious, safe, and convenient alternative for treating overactive bladder syndrome (Staskin & Robinson, 2009).

Safety And Hazards

Oxybutynin may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is advised to avoid contact with skin, eyes, and clothing, avoid dust formation, do not ingest, and do not breathe dust .

Future Directions

While Oxybutynin is primarily indicated for the treatment of overactive bladder syndrome (OAB), it remains the most widely prescribed compound for OAB in the world . Future directions could include exploring other potential uses of this medication.

properties

IUPAC Name

4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQVNETUBQGFHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1508-65-2 (hydrochloride)
Record name Oxybutynin [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID0023406
Record name Oxybutynin
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Molecular Weight

357.5 g/mol
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Physical Description

Solid
Record name Oxybutynin
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Solubility

1.00e-02 g/L
Record name Oxybutynin
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Mechanism of Action

Oxybutynin acts to relax the bladder by inhibiting the muscarinic action of acetylcholine on smooth muscle, and not skeletal muscle. The active of oxybutynin is metabolite is N-desethyloxybutynin. It competitively inhibits the postganglionic type 1, 2 and 3 muscarinic receptors. The above actions lead to increased urine capacity in the bladder, decreasing urinary urgency and frequency. In addition, oxybutynin delays the initial desire to void., RESULTS OF CYSTOMETRIC STUDIES SHOWED THAT THE DRUG INCR BLADDER CAPACITY @ ONSET OF FIRST CONTRACTION & FIRST DESIRE TO VOID, AS WELL AS @ END OF CYSTOMETRY. /CHLORIDE/
Record name Oxybutynin
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Product Name

Oxybutynin

CAS RN

5633-20-5
Record name Oxybutynin
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Record name Benzeneacetic acid, a-cyclohexyl-a-hydroxy-,4-(diethylamino)-2-butyn-1-yl ester
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Record name Oxybutynin
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Record name OXYBUTYNIN
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Melting Point

122-124, CRYSTALS; MP: 129-130 °C /CHLORIDE/, 129 - 130 °C
Record name Oxybutynin
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Record name OXYBUTYNIN
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Oxybutynin
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The Oxybutynin Resin Complex was prepared by first dissolving 300 g of oxybutynin hydrochloride in 8 L of purified water, and then slowly adding 1586 g of AMBERLITE™ IRP-69 resin with continuous mixing. The pH was adjusted to 3.9. The dispersion was mixed for 4 hours, and upon completion, allowed to settle before decanting the supernatant. The slurring/decanting process was repeated twice with sufficient amounts of purified water. The wet resin complex was then dried in a VWR™ convention oven maintained at 50° C. until moisture content was about 25%. KOLLICOAT™ SR-30D polymer system (540 g) was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid) to form a uniform mass. The wet mass was again dried in a 50° C. VWR™ convention oven to the moisture content about 25%. The semi-dried granules were then milled through a 40 mesh screen using CO-MIL™ and continued drying at 50° C. until the moisture content was between 3-7%. The dried granules were then milled through a 40 mesh screen using CO-MIL™.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
8 L
Type
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Reaction Step One

Synthesis routes and methods II

Procedure details

A 1% oxybutynin delivery system was prepared in the manner described in Example 8 except that the amount of oxybutynin chloride used was 1 gram and that 1 gram of Pluronic F68 was dissolved into 22 grams of water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pluronic F68
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
22 g
Type
solvent
Reaction Step Two
Yield
1%

Synthesis routes and methods III

Procedure details

The above composition was prepared by mixing the alcohol, oxybutynin chloride and glycerin in a jacketed mixer for about 5 minutes. The KLUCEL® HF was slowly added while continuing to mix. The water and sodium hydroxide solution are added to obtain a pH of about 6. After all ingredients were added, the mixing continued for 1.5 to 3 hours. The temperature of the mixer was maintained between 15-35° C.
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Oxybutynin
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Citations

For This Compound
25,400
Citations
K Jirschele, PK Sand - International urogynecology journal, 2013 - Springer
… Oxybutynin chloride is primarily indicated for the treatment of overactive bladder syndrome (… This review will focus specifically on oxybutynin chloride, which has been used to treat OAB …
Number of citations: 53 link.springer.com
YE Yarker, KL Goa, A Fitton - Drugs & aging, 1995 - Springer
… related to the anticholinergic activity of oxybutynin occur frequently and can be sufficiently … DI), also can develop in some oxybutynin recipients. In summary, oxybutynin is one of the few …
Number of citations: 468 link.springer.com
KE Andersson, CR Chapple - World journal of urology, 2001 - Springer
… oxybutynin, and the effect of oral oxybutynin is to a large extent exerted by this metabolite. Oxybutynin … Most probably, oral oxybutynin exerts its effects on the overactive bladder OAB) by …
Number of citations: 96 link.springer.com
K Waldeck, B Larsson, KE Andersson - The Journal of urology, 1997 - auajournals.org
… We conclude that oxybutynin and N-desethyl-oxybutynin have a similar antimuscarinic effect in the human detrusor, and the same binding characteristics in detrusor and parotid gland, …
Number of citations: 180 www.auajournals.org
SK Gupta, G Sathyan - The Journal of Clinical Pharmacology, 1999 - Wiley Online Library
… Fewer subjects reported any adverse event with OROS® oxybutynin chloride than with IR oxybutynin (including dry mouth, oxybutynin's most frequently reported anticholinergic adverse …
Number of citations: 212 accp1.onlinelibrary.wiley.com
J Douchamps, F Derenne, A Stockis… - European journal of …, 1988 - europepmc.org
We have studied the pharmacokinetics of oxybutynin (Ditropan) after single oral (5 mg) and intravenous administration (1 and 5 mg), and after repeated oral administration in healthy …
Number of citations: 163 europepmc.org
IR Katz, LP Sands, W Bilker, S DiFilippo… - Journal of the …, 1998 - Wiley Online Library
… that oxybutynin caused … of oxybutynin hydrochloride were the Buschke Selective Reminding Test and Reaction Time. CONCLUSIONS: These findings demonstrate that oxybutynin can …
Number of citations: 308 agsjournals.onlinelibrary.wiley.com
A Todorova, B Vonderheid‐Guth… - The Journal of Clinical …, 2001 - Wiley Online Library
… In contrast, oxybutynin caused significant power reductions in four frequency bands (theta, … in the oxybutynin group. The results of this study support the findings that oxybutynin as a …
Number of citations: 344 accp1.onlinelibrary.wiley.com
AC Diokno, J Lapides - The Journal of urology, 1972 - auajournals.org
… oxybutynin orally every 12 hours for periods varying from 1 day to several months and the … The patients on oxybutynin medication for prolonged periods were subjected to liver, renal …
Number of citations: 243 www.auajournals.org
G Kay, T Crook, L Rekeda, R Lima, U Ebinger… - European urology, 2006 - Elsevier
… In contrast, oxybutynin ER resulted in memory impairment, … memory impairment with oxybutynin ER versus placebo at … on memory versus placebo, oxybutynin ER caused significant …
Number of citations: 305 www.sciencedirect.com

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